Enhanced Protease Stability: D-Configuration Confers Resistance to Thrombin Cleavage
The D-configuration of 2-fluoro-D-phenylalanine confers a qualitative and functional difference in proteolytic stability when compared to its L-isomer in dipeptide substrates. A direct head-to-head study of thrombin activity demonstrated that dipeptides containing D-fluorophenylalanine isomers are not cleaved (i.e., are not substrates) by the enzyme, whereas the corresponding LL-stereoisomers are recognized and processed [1]. This is a binary, quantifiable differentiation (substrate vs. non-substrate) that dictates experimental design for studies requiring protease resistance.
| Evidence Dimension | Enzymatic cleavage by thrombin (substrate recognition) |
|---|---|
| Target Compound Data | No cleavage (not a substrate) |
| Comparator Or Baseline | LL-stereoisomer (L-Phe(2-F) or L-Phe(4-F) in dipeptide): Cleavage observed |
| Quantified Difference | Qualitative: Substrate vs. Non-Substrate |
| Conditions | In vitro thrombin activity assay on synthetic dipeptides Tos-Phe-(X)-Arg-OCH3 (X = m- or p-fluorophenylalanine) |
Why This Matters
This binary resistance to enzymatic degradation is a critical selection criterion for designing stable peptide-based probes, inhibitors, or therapeutics intended for long-circulating or protease-rich environments.
- [1] Poyarkova, S. A., et al. (1992). Dipeptides containing m- and p-fluorophenylalanine. Synthesis, separation of optical isomers and study of their substrate properties towards thrombin. Biopolymers and Cell, 8(4), 20-30. View Source
